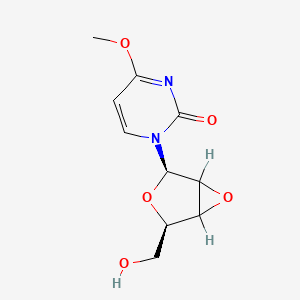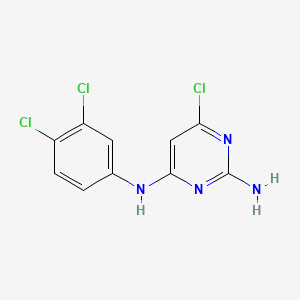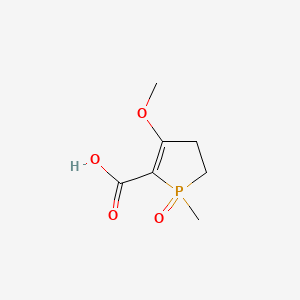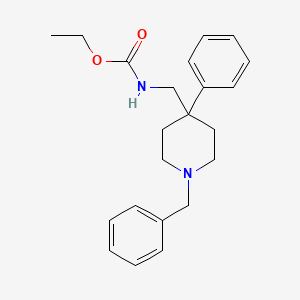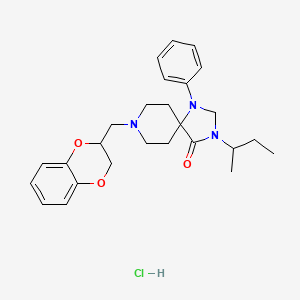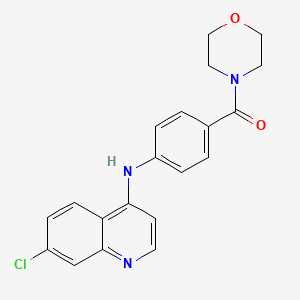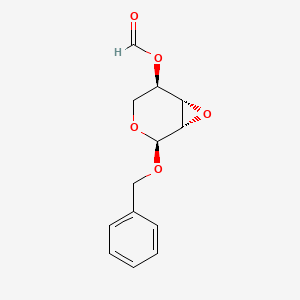
alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is characterized by the presence of a lyxopyranoside moiety, which is a six-membered ring form of the sugar lyxose, and a phenylmethyl group attached to the 2,3-anhydro formate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate typically involves the monotoluene-p-sulphonylation of methyl alpha-D-xylopyranoside. This reaction primarily yields the 2-sulphonate, which, upon treatment with alkali, produces a mixture of methyl 2,3-anhydro-alpha-D-lyxopyranoside and methyl 3,4-anhydro-alpha-D-arabinopyranoside . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying glycosidic bonds and carbohydrate chemistry.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form glycosidic bonds and participate in various biochemical reactions. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in carbohydrate metabolism.
類似化合物との比較
Similar Compounds
- Methyl 2,3-anhydro-beta-L-lyxopyranoside
- Methyl 3,4-anhydro-beta-L-arabinopyranoside
- Methyl alpha-D-glucopyranoside
Uniqueness
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate is unique due to its specific structural features, including the 2,3-anhydro formate and the phenylmethyl group. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
108292-99-5 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC名 |
[(1S,2S,5R,6S)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-yl] formate |
InChI |
InChI=1S/C13H14O5/c14-8-17-10-7-16-13(12-11(10)18-12)15-6-9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11+,12+,13+/m1/s1 |
InChIキー |
VYHBCBRJKYYXGH-VOAKCMCISA-N |
異性体SMILES |
C1[C@H]([C@H]2[C@H](O2)[C@H](O1)OCC3=CC=CC=C3)OC=O |
正規SMILES |
C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)OC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)


